2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
Description
4-Chlorophenyl Group
- Position : Attached to position 3 of the spirocyclic core.
- Electronic Impact : The chlorine atom’s electronegativity withdraws electron density via inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance.
- Spatial Orientation : Crystallographic studies of analogous compounds reveal dihedral angles of ~157° between the chlorophenyl group and the adjacent ring, minimizing steric clashes.
4-Ethylphenyl Group
- Position : Substituted on the acetamide’s nitrogen atom.
- Steric and Hydrophobic Effects :
- The ethyl group (-CH2CH3) increases hydrophobicity, potentially improving membrane permeability.
- Ortho and para positions on the phenyl ring remain unsubstituted, reducing steric hindrance during target binding.
Thioacetamide Linkage
- Bonding : The sulfur atom bridges the spiro core and acetamide, forming a thioether (-S-) bond.
- Reactivity : Sulfur’s polarizability facilitates nucleophilic substitution or oxidation reactions, relevant for prodrug strategies.
Table 1: Structural Summary of Key Substituents
| Substituent | Position | Bond Type | Electronic Contribution |
|---|---|---|---|
| 4-Chlorophenyl | 3 | Covalent | Electron-withdrawing |
| Ethyl (spiro) | 8 | Covalent | Electron-donating |
| Thioacetamide | 2 | Thioether | Polarizable linkage |
| 4-Ethylphenyl | Acetamide | Covalent | Hydrophobic |
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSPNZPTVYTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazaspiro core through a cyclization reaction, followed by the introduction of the chlorophenyl and ethyl groups via substitution reactions. The final step often involves the acylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analog: 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (Compound B)
Compound B (ChemSpider ID: 28947007) shares the same spirocyclic core and 4-chlorophenyl group as Compound A but differs in the acetamide substituent:
Table 1: Key Structural and Hypothesized Property Differences
| Property | Compound A (4-Ethylphenyl) | Compound B (2,3-Dimethylphenyl) |
|---|---|---|
| Molecular Formula | C₂₅H₂₉ClN₄OS | C₂₅H₂₉ClN₄OS |
| Substituent Position | Para-ethyl on phenyl ring | Ortho/meta-methyl on phenyl ring |
| Predicted LogP | Higher (ethyl increases hydrophobicity) | Lower (methyl reduces hydrophobicity) |
| Steric Effects | Moderate (linear para substitution) | High (bulky ortho/meta substitution) |
| Solubility | Likely lower | Likely higher due to polar methyl groups |
| Binding Interactions | Enhanced π-π stacking (linear para-ethyl) | Potential steric clashes in constrained pockets |
Mechanistic Implications
- Hydrophobic Enclosure : The ethyl group in Compound A may enhance binding to hydrophobic regions of proteins, as described in Glide XP scoring methodologies. In contrast, Compound B’s methyl groups could disrupt such interactions.
- Hydrogen Bonding: Neither compound has hydrogen-bond donors in the acetamide substituent, but steric hindrance in Compound B might limit access to polar active-site residues.
Biological Activity
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound characterized by a unique spirocyclic structure. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure
The compound's structure is defined by the following molecular formula:
- Molecular Formula : C23H24ClN4OS
- Molecular Weight : 459.0 g/mol
The compound features a spirocyclic system and multiple functional groups that contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for selective binding to these targets, potentially modulating their activity. Current research suggests that the compound may influence signal transduction pathways and gene expression regulation, although detailed mechanisms remain under investigation.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Compound Evaluation : In vitro studies have shown that related triazaspiro compounds demonstrated effective inhibition of cell growth in breast, colon, and lung cancer cell lines.
- Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Testing Against Microorganisms : Preliminary tests have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Activity Comparison : When compared to standard antibiotics, this compound exhibited comparable or superior antimicrobial properties.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on Antitumor Activity :
- A series of 1-substituted carbazolyl derivatives were synthesized and tested against human tumor cells (KB, DLD, NCI-H661). Among them, several analogs showed potent activity, suggesting a promising direction for further development.
- Antimicrobial Studies :
- Research involving mercapto-substituted derivatives demonstrated high antioxidant activity and effective inhibition of metabolic enzymes related to various diseases. These findings support the potential therapeutic applications of thio-containing compounds.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN4OS |
| Molecular Weight | 459.0 g/mol |
| Anticancer Activity | Effective against multiple cancer cell lines |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized using design of experiments (DoE)?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, including spirocyclic ring formation via cyclocondensation and thioacetamide coupling. DoE principles (e.g., factorial designs) can systematically optimize parameters like temperature, solvent polarity, and catalyst loading. Central composite designs are recommended for non-linear relationships between variables .
Q. Which spectroscopic techniques confirm structural integrity, and how should data interpretation address ambiguities?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and / NMR with DEPT-135 to resolve sp/sp carbons. For ambiguous NOE effects in the spirocyclic core, 2D NMR (e.g., COSY, HSQC) combined with computational modeling (DFT) can clarify spatial arrangements .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Implement fume hood use for all procedures to mitigate inhalation risks. Wear nitrile gloves and lab coats to prevent dermal exposure. Emergency protocols should include immediate rinsing with water for eye/skin contact and medical consultation for accidental ingestion. Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational approaches predict the reactivity and stability of the spirocyclic core in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model solvent effects using implicit solvation models (e.g., PCM). Transition state analysis identifies steric hindrance in the spirocyclic system, while Fukui indices predict nucleophilic/electrophilic sites for derivatization .
Q. How can contradictory bioactivity results between in vitro and in vivo models be resolved?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. cell-based assays). Pharmacokinetic studies (e.g., microsomal stability tests) can clarify discrepancies caused by metabolic inactivation. Comparative analysis of protein binding affinities using ITC or MST may explain differential target engagement .
Q. Which chromatographic methods resolve degradation products under accelerated stability conditions?
- Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) paired with charged aerosol detection (CAD) effectively separates polar degradation byproducts. For non-polar analogs, reversed-phase UPLC (C18 columns, 1.7 µm particles) with gradient elution (ACN/water + 0.1% formic acid) achieves baseline resolution. Validate method robustness using ICH Q2(R1) guidelines .
Data Analysis & Experimental Design
Q. What statistical methods address batch-to-batch variability in yield optimization?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify critical process parameters. Response surface methodology (RSM) with Box-Behnken designs minimizes experimental runs while maximizing yield predictability. Include nested ANOVA to quantify variability sources .
Q. How should researchers validate the compound’s purity for pharmacological studies?
- Methodological Answer : Use orthogonal methods: (1) HPLC-UV (λ = 255 nm) with ≥98% purity threshold; (2) LC-MS for mass confirmation; (3) elemental analysis (EA) to verify C/H/N/S ratios. For trace impurities, HRMS/MS with isotopic pattern analysis identifies structural analogs .
Safety & Compliance
Q. What waste disposal protocols comply with environmental regulations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
